Glyinflanin H is a chromenol that is 2,2-dimethyl-2H-chromen-5-ol substituted by a 6-hydroxy-1-benzofuran-2-yl group at position 6. It has a role as a plant metabolite. It is a member of 1-benzofurans and a chromenol.

Glabrocoumarone B

CAS No.: 164123-54-0

Cat. No.: VC1890145

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 164123-54-0 |

|---|---|

| Molecular Formula | C19H16O4 |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol |

| Standard InChI | InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3 |

| Standard InChI Key | AOVQEAUIBICOLQ-UHFFFAOYSA-N |

| SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |

| Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |

| Melting Point | 168-169°C |

Introduction

Glabrocoumarone B is recognized by several chemical identifiers that facilitate its precise identification in scientific literature and chemical databases. Its primary name, Glabrocoumarone B, appears to reference its structural characteristics and source, though the exact etymology of the name is not explicitly documented in the available literature. The compound is also known by the synonym Glyinflanin H, providing an alternative reference point in scientific literature and databases.

From a chemical identification perspective, Glabrocoumarone B is assigned the unique Chemical Abstracts Service (CAS) registry number 164123-54-0. This identifier serves as a definitive reference point for the compound, ensuring accurate identification across different nomenclature systems and databases. In addition to its CAS number, Glabrocoumarone B is identified by its molecular formula C19H16O4, which indicates its composition of 19 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.

For computational and database purposes, Glabrocoumarone B is further characterized by its International Chemical Identifier (InChI) string: InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3. This standardized representation of the compound's chemical structure enables precise digital identification and facilitates computational chemistry applications. Similarly, its Simplified Molecular-Input Line-Entry System (SMILES) notation, CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C, provides a linear text representation of its molecular structure that is compatible with various chemical informatics tools and databases.

Table 1: Chemical Identity of Glabrocoumarone B

| Parameter | Information |

|---|---|

| Primary Name | Glabrocoumarone B |

| Synonym | Glyinflanin H |

| CAS Registry Number | 164123-54-0 |

| Molecular Formula | C19H16O4 |

| Molecular Weight | 308.3 g/mol |

| InChI | InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3 |

| SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |

These identifiers collectively ensure that Glabrocoumarone B can be unambiguously referenced across scientific disciplines and information systems, facilitating accurate communication and research involving this compound.

| Property | Description |

|---|---|

| Physical State | Solid |

| Solubility | Practically insoluble in water |

| Chemical Nature | Relatively neutral |

| Cellular Localization | Primarily in membrane (predicted from logP) |

| Natural Occurrence | Found in herbs, spices, and tea |

The structural composition of Glabrocoumarone B contributes significantly to its chemical properties. As a chromenol derivative substituted with a benzofuran moiety, the compound contains multiple functional groups that influence its chemical behavior. The presence of hydroxyl groups contributes to its potential for hydrogen bonding, while its aromatic rings impart stability and the potential for π-π interactions with other aromatic systems, such as those found in proteins and nucleic acids. These structural features collectively determine Glabrocoumarone B's reactivity patterns, stability under various conditions, and interactions with biological macromolecules.

Structural Characteristics

Molecular Structure

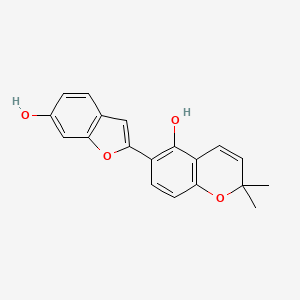

Glabrocoumarone B possesses a complex molecular structure that exemplifies the characteristic features of 2-arylbenzofuran flavonoids. The compound's backbone consists of a 2,2-dimethyl-2H-chromen-5-ol structure that is further substituted by a 6-hydroxy-1-benzofuran-2-yl group at position 6. This intricate arrangement creates a molecule with multiple aromatic rings and hydroxyl groups that contribute to its specific chemical and biological properties. The chromenol portion of the molecule contains a pyran ring fused with a phenol ring, creating a bicyclic system characteristic of many natural flavonoids. The two methyl groups attached to the pyran ring at position 2 contribute to the compound's hydrophobicity and potentially influence its binding interactions with proteins and cellular membranes.

The benzofuran moiety connected to the chromenol structure adds another layer of complexity to Glabrocoumarone B's molecular architecture. Benzofuran itself consists of a benzene ring fused with a furan ring, creating a planar, aromatic heterocyclic system. In Glabrocoumarone B, this benzofuran portion bears a hydroxyl group at position 6, introducing an additional point for potential hydrogen bonding and increasing the compound's ability to interact with polar regions of proteins and other biomolecules. The connection between the chromenol and benzofuran portions of the molecule occurs at position 6 of the chromenol structure, creating a rigid molecular framework with specific three-dimensional characteristics.

Chemical Classification

Glabrocoumarone B belongs to several overlapping chemical classifications that reflect its structural features and biological origin. Primarily, it is categorized as a 2-arylbenzofuran flavonoid, placing it within a specific subclass of the broader flavonoid family. Flavonoids represent one of the largest groups of plant polyphenols, characterized by their C6-C3-C6 backbone structure. The 2-arylbenzofuran flavonoids, including Glabrocoumarone B, feature a distinctive structural arrangement where a benzofuran moiety is connected to another aromatic system, creating compounds with unique chemical and biological properties. This specific structural motif distinguishes 2-arylbenzofuran flavonoids from other flavonoid subclasses such as flavones, flavonols, and isoflavones.

From a broader perspective, Glabrocoumarone B is classified as a phenylpropanoid, reflecting its biosynthetic origin in plants. Phenylpropanoids comprise a diverse group of plant secondary metabolites derived from phenylalanine, featuring a characteristic C6-C3 structure. These compounds play various roles in plant physiology, including UV protection, defense against herbivores and pathogens, and signaling. As a phenylpropanoid, Glabrocoumarone B specifically contains the 2-phenylbenzofuran structural motif, which arises from specific modifications of the basic phenylpropanoid skeleton during biosynthesis.

Table 3: Structural Classification of Glabrocoumarone B

| Classification | Description |

|---|---|

| Primary Classification | 2-arylbenzofuran flavonoid |

| Broader Category | Phenylpropanoid |

| Structural Features | Contains 2-phenylbenzofuran moiety |

| Additional Classifications | Chromenol, 1-benzofuran |

| Specific Structure | 2,2-dimethyl-2H-chromen-5-ol substituted by a 6-hydroxy-1-benzofuran-2-yl group at position 6 |

Additionally, Glabrocoumarone B is classified as both a chromenol and a member of the 1-benzofurans. Its chromenol classification stems from the presence of a 2,2-dimethyl-2H-chromen-5-ol structure within its molecular framework. Chromenols are characterized by a chromene backbone (a benzene ring fused with a pyran ring) bearing one or more hydroxyl groups. The 1-benzofuran classification reflects the presence of the benzofuran heterocyclic system, consisting of a benzene ring fused with a furan ring. These multiple classifications highlight the complex nature of Glabrocoumarone B's structure and its relationship to various compound families in natural product chemistry.

Pharmacological and Biological Properties

Known Activities

The presence of Glabrocoumarone B in herbs, spices, and tea suggests that humans have been consuming this compound as part of traditional diets for centuries. This historical consumption provides a context for considering its potential health effects and bioavailability. Upon ingestion, Glabrocoumarone B would likely undergo various metabolic transformations, potentially including phase I oxidation reactions and phase II conjugation reactions such as glucuronidation or sulfation. These metabolic modifications would alter the compound's physicochemical properties, potentially affecting its biological activities and tissue distribution. The compound's limited water solubility may influence its absorption from the gastrointestinal tract, potentially requiring solubilization in dietary lipids or interaction with transport proteins for effective uptake.

Current research indicates that Glabrocoumarone B may serve as a biomarker for the consumption of certain herbs, spices, and tea. This application in nutritional biomarker research represents an emerging area where Glabrocoumarone B could provide valuable insights into dietary patterns and food consumption habits. The identification and quantification of Glabrocoumarone B or its metabolites in biological fluids such as urine or plasma could potentially serve as objective indicators of specific food intake, offering advantages over traditional dietary assessment methods that rely on self-reporting and are subject to recall bias.

| Activity Category | Potential Mechanisms | Research Status |

|---|---|---|

| Antioxidant | Radical scavenging, metal chelation | Predicted based on structural class |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines | Predicted based on structural class |

| Antimicrobial | Membrane disruption, enzyme inhibition | Predicted based on structural class |

| Biomarker | Indicator of herb, spice, and tea consumption | Mentioned in literature |

The potential applications of Glabrocoumarone B in analytical chemistry and food science represent areas where some research progress has been made. Its presence in specific food items suggests potential utility as a chemical marker for food authentication and quality assessment. Additionally, its role as a potential biomarker for the consumption of certain herbs, spices, and tea indicates applications in nutritional epidemiology and dietary assessment research. These applications leverage the compound's specific occurrence pattern and chemical stability to provide information about food composition and dietary intake patterns.

Analytical Methods and Considerations

Identification Techniques

The identification and analysis of Glabrocoumarone B in various matrices involve sophisticated analytical techniques that exploit its chemical structure and physical properties. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), represent primary approaches for separating Glabrocoumarone B from complex mixtures such as plant extracts or biological samples. Given the compound's limited water solubility, reverse-phase chromatography using C18 or similar stationary phases and mobile phases containing organic solvents such as methanol or acetonitrile, often in gradient elution mode, would be appropriate for its separation. These chromatographic methods can be optimized based on Glabrocoumarone B's specific physicochemical properties to achieve efficient separation from structurally related compounds that may co-occur in natural samples.

For definitive identification and structural characterization, mass spectrometry (MS) provides powerful capabilities. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with high-resolution mass analyzers such as quadrupole time-of-flight (Q-TOF) or Orbitrap would enable accurate mass determination and fragmentation analysis of Glabrocoumarone B. The compound's molecular formula (C19H16O4) would yield a theoretical monoisotopic mass that could be matched with experimental measurements to confirm its identity. Tandem mass spectrometry (MS/MS) would further provide characteristic fragmentation patterns specific to Glabrocoumarone B's structure, allowing differentiation from isomeric compounds with identical molecular formulas but different structural arrangements.

Table 5: Analytical Methods for Glabrocoumarone B Identification and Quantification

| Analytical Technique | Application | Key Features |

|---|---|---|

| HPLC/UHPLC | Separation from complex matrices | Reverse-phase chromatography with C18 columns |

| Mass Spectrometry | Structural confirmation, quantification | Accurate mass determination, fragmentation analysis |

| NMR Spectroscopy | Structural elucidation | Detailed structural information, isomer differentiation |

| UV-Vis Spectroscopy | Detection, quantification | Characteristic absorption due to aromatic structure |

Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy provide complementary information for structural elucidation and confirmation. Both one-dimensional (1H and 13C NMR) and two-dimensional (such as COSY, HSQC, and HMBC) NMR experiments would reveal specific structural features of Glabrocoumarone B, including the arrangement of its aromatic rings, the positions of hydroxyl groups, and the connectivity between the chromenol and benzofuran portions of the molecule. Ultraviolet-visible (UV-Vis) spectroscopy may also be useful for characterization and quantification, as the compound's aromatic structure would likely exhibit characteristic absorption maxima that could serve as analytical wavelengths for detection.

Research Applications

The analytical capabilities for detecting and quantifying Glabrocoumarone B enable various research applications across multiple scientific disciplines. In natural product chemistry, these methods facilitate the isolation and characterization of Glabrocoumarone B from new plant sources, potentially expanding our understanding of its natural distribution and ecological significance. Systematic screening of plant extracts for Glabrocoumarone B could reveal previously unknown natural sources, potentially including plants with traditional medicinal uses that might correlate with the compound's biological activities. These investigations would contribute to the broader field of chemotaxonomy, using the presence and concentration of specific compounds like Glabrocoumarone B as biochemical markers for plant classification and evolutionary relationships.

In food science and nutrition research, analytical methods for Glabrocoumarone B determination support its application as a biomarker for specific food consumption. The compound's presence in herbs, spices, and tea makes it a potential indicator for the intake of these food items, offering objective measures to complement traditional dietary assessment methods. Longitudinal studies tracking Glabrocoumarone B levels in biological samples could provide insights into dietary patterns and their potential associations with health outcomes. Additionally, food authentication and quality assessment represent areas where Glabrocoumarone B analysis could have practical applications, potentially serving as a chemical marker for identifying authentic herb and spice products or detecting adulteration.

| Research Domain | Key Questions | Potential Methods |

|---|---|---|

| Botanical/Ecological | What plants contain this compound? What is its ecological role? | Plant screening, ecological studies, stress response experiments |

| Pharmacological | What biological activities does it possess? | In vitro and in vivo bioactivity screening, mechanism studies |

| Nutritional | Can it serve as a reliable dietary biomarker? | Human intervention studies, metabolomic profiling |

| Synthetic/Medicinal Chemistry | Can structural modifications enhance activity? | Chemical synthesis, structure-activity relationship studies |

Nutritional and metabolomic research represents a third significant area for future investigation of Glabrocoumarone B. Developing and validating methods for using Glabrocoumarone B as a biomarker for specific food consumption would enhance dietary assessment capabilities in nutritional epidemiology. Detailed studies of the compound's metabolism in humans, including identification of specific metabolites and their biological activities, would provide insights into its potential health effects following dietary intake. Investigating potential associations between Glabrocoumarone B intake (as estimated by biomarker levels) and various health outcomes could reveal protective or adverse effects associated with its consumption. These nutritional investigations would contribute to the broader understanding of how specific dietary components influence human health, potentially informing dietary recommendations and public health policies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume